molecular formula C11H8ClLi B14378688 lithium;8-(chloromethyl)-1H-naphthalen-1-ide CAS No. 88072-51-9

lithium;8-(chloromethyl)-1H-naphthalen-1-ide

Cat. No.: B14378688
CAS No.: 88072-51-9
M. Wt: 182.6 g/mol
InChI Key: CKYHCSFUKAFAMS-UHFFFAOYSA-N
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Description

Lithium;8-(chloromethyl)-1H-naphthalen-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are known for their reactivity and are widely used in organic synthesis. The structure of this compound consists of a naphthalene ring with a chloromethyl group at the 8th position and a lithium atom bonded to the naphthalene ring.

Preparation Methods

The synthesis of lithium;8-(chloromethyl)-1H-naphthalen-1-ide typically involves the chloromethylation of 1H-naphthalene followed by lithiation. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The resulting 8-(chloromethyl)-1H-naphthalene is then treated with an organolithium reagent like n-butyllithium (n-BuLi) to form this compound .

Chemical Reactions Analysis

Lithium;8-(chloromethyl)-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

    Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon bonds.

Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lithium;8-(chloromethyl)-1H-naphthalen-1-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: The compound can be used in the preparation of luminescent materials and organic semiconductors.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions

Mechanism of Action

The mechanism of action of lithium;8-(chloromethyl)-1H-naphthalen-1-ide involves its reactivity as an organolithium reagent. The lithium atom in the compound is highly reactive and can form strong bonds with carbon atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts by forming new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar compounds to lithium;8-(chloromethyl)-1H-naphthalen-1-ide include other organolithium reagents such as:

    n-Butyllithium (n-BuLi): A widely used organolithium reagent in organic synthesis.

    Lithium diisopropylamide (LDA): Another common organolithium reagent used for deprotonation reactions.

    Lithium tetramethylpiperidide (LiTMP): Known for its use in selective deprotonation reactions.

What sets this compound apart is its specific structure, which allows for unique reactivity patterns and applications in the synthesis of complex organic molecules .

Properties

CAS No.

88072-51-9

Molecular Formula

C11H8ClLi

Molecular Weight

182.6 g/mol

IUPAC Name

lithium;8-(chloromethyl)-1H-naphthalen-1-ide

InChI

InChI=1S/C11H8Cl.Li/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-6H,8H2;/q-1;+1

InChI Key

CKYHCSFUKAFAMS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=C2C(=C1)C=CC=C2CCl

Origin of Product

United States

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